molecular formula C13H14N4O2S B2791021 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide CAS No. 2097869-01-5

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide

Cat. No.: B2791021
CAS No.: 2097869-01-5
M. Wt: 290.34
InChI Key: TXYCEGILUWOWTF-UHFFFAOYSA-N
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Description

N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide is a synthetic organic compound designed for biochemical research. Its molecular structure integrates two pharmaceutically relevant heterocyclic systems: a thiazole-carboxamide and a 3-cyclopropyl-6-oxopyridazine , linked by an ethyl spacer. Thiazole-carboxamide derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. Recent studies have shown that similar thiazole-carboxamide structures can function as potent negative allosteric modulators of AMPA receptors (AMPARs), which are critical targets in neuroscience research for conditions like epilepsy and neurodegenerative diseases . The pyridazinone moiety is also a privileged structure in drug discovery. Notably, analogs featuring a halogenated pyridazinone core have been investigated as first-in-class, covalent inhibitors that disrupt protein-protein interactions, such as those between PRMT5 and its substrate adaptor proteins, presenting a potential strategy for targeting certain cancer types . The specific mechanism of action for this compound is an area for empirical investigation, but its design suggests potential for interacting with various enzymatic targets and receptors. Researchers can utilize this chemical as a key building block in synthetic chemistry or as a pharmacological probe to explore novel biological pathways in a laboratory setting. This product is intended for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-12-4-3-10(9-1-2-9)16-17(12)6-5-14-13(19)11-7-20-8-15-11/h3-4,7-9H,1-2,5-6H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYCEGILUWOWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide involves multiple steps. A typical synthetic route may start with the formation of the pyridazinone core through cyclization reactions, followed by the introduction of the cyclopropyl group using cyclopropanation techniques. Subsequently, the thiazole ring is constructed via condensation reactions with suitable thioamide precursors. Reaction conditions often include moderate temperatures and the use of specific catalysts to optimize yield and selectivity.

Industrial Production Methods: Industrial-scale production of this compound would require efficient and scalable synthetic routes. This may involve continuous flow synthesis, automated production lines, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes: This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion to sulfoxides or sulfones using oxidizing agents.

  • Reduction: : Hydrogenation of the cyclopropyl or pyridazinone moieties.

  • Substitution: : Nucleophilic or electrophilic substitutions at reactive positions on the thiazole or pyridazinone rings.

Common Reagents and Conditions:
  • Oxidation: : Use of oxidizing agents like m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Substitution: : Reactions with halogenating agents or nucleophiles like amines and thiols.

Major Products Formed from These Reactions: Depending on the reaction type, major products could include sulfoxides, sulfones, reduced analogs with saturated rings, and substituted derivatives with various functional groups attached to the thiazole or pyridazinone cores.

Scientific Research Applications

  • Chemistry: : As a building block for synthesizing complex molecules.

  • Biology: : Investigating its biological activity and interaction with biomolecules.

  • Medicine: : Developing new therapeutic agents targeting specific enzymes or receptors.

  • Industry: : Potential use in materials science for creating specialized polymers or coatings.

Mechanism of Action

The mechanism of action for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide likely involves interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biological pathways. Detailed studies on its binding affinity and interaction kinetics would provide further insights into its mode of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other thiazole-carboxamide derivatives, particularly those reported in insecticide and pharmacological research. Below is a detailed comparison based on substituents, molecular properties, and functional activities.

Structural and Molecular Comparisons

Compound Name Molecular Weight Key Substituents Biological Activity Reference
Target Compound ~365.4 (calc.) Cyclopropyl, pyridazinone, ethyl-thiazole linkage Undisclosed (hypothesized)
2-[3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-N-cyclopropylthiazole-4-carboxamide (7e) 423.99 Bromo, chloropyridyl, cyclopropyl Insecticidal lead
Acotiamide Hydrochloride 541.06 Bis(isopropyl)aminoethyl, hydroxy-dimethoxybenzoyl Gastroprokinetic (functional dyspepsia)
2-[3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-N-[4-(trifluoromethyl)phenyl]thiazole-4-carboxamide (7f) 527.99 Bromo, chloropyridyl, trifluoromethylphenyl Insecticidal lead

Key Observations:

Substituent Diversity: The target compound features a pyridazinone ring, distinct from the pyrazole rings in derivatives. Pyridazinones are known for electron-deficient aromatic systems, which may influence binding to redox-active targets. Compound 7e (423.99 Da) shares the cyclopropyl group with the target compound but lacks the pyridazinone core, instead incorporating a bromo-pyrazole-chloropyridyl system. This substitution correlates with insecticidal activity, likely through nicotinic acetylcholine receptor (nAChR) modulation . Acotiamide () includes a bulky bis(isopropyl)aminoethyl chain and a hydroxy-dimethoxybenzoyl group, enhancing solubility and enabling gastrointestinal motility enhancement via acetylcholinesterase inhibition .

Molecular Weight and Lipophilicity: The target compound (~365 Da) is lighter than Acotiamide (541 Da) and insecticidal derivatives like 7f (528 Da). Lower molecular weight may improve membrane permeability but reduce target specificity.

Biological Activity Trends :

  • Insecticidal Leads (): Bromo and chloropyridyl groups in compounds like 7e and 7f are critical for activity against pests, possibly due to electrophilic interactions with insect-specific enzymes .
  • Acotiamide (): The hydroxy-dimethoxybenzoyl group and tertiary amine chain facilitate binding to gastrointestinal targets, highlighting how carboxamide derivatives can be tailored for diverse therapeutic applications .

Research Findings and Implications

  • Structural-Activity Relationships (SAR): Replacement of pyridazinone with pyrazole (as in 7e) reduces steric hindrance but may limit hydrogen-bonding interactions.
  • Hypothetical Applications: Given its pyridazinone-thiazole hybrid structure, the compound could be explored for antimicrobial or kinase-inhibitory activity, leveraging the electron-deficient pyridazinone’s affinity for ATP-binding pockets. Contrasting with Acotiamide, the absence of hydrophilic groups (e.g., hydroxy or methoxy) may limit gastrointestinal applications but enhance CNS bioavailability.

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide is a synthetic compound that belongs to the class of pyridazinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O2SC_{17}H_{18}N_4O_2S, with a molecular weight of approximately 342.42 g/mol. The compound features a pyridazinone core, a cyclopropyl group, and a thiazole moiety, which contribute to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anticancer Potential : The compound has shown promise in modulating pathways associated with cell proliferation and apoptosis in cancer cells. It appears to inhibit specific enzymes involved in tumor growth.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may interact with inflammatory pathways, potentially reducing inflammation in various models.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It is hypothesized that the compound could interact with specific receptors or proteins within cells, altering their activity and influencing cellular responses.
  • Cell Cycle Arrest : Some studies indicate that this compound may induce cell cycle arrest in cancer cells, leading to increased apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is helpful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(2-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamideContains methoxy groupsAnti-inflammatory, antimicrobialMore complex substitution pattern
5-acetyl-4-(3-acetylanilino)-2-ethyl-6-phenylpyridazin-3-oneAcetyl and phenyl substitutionsPDE4 inhibitionFocused on phosphodiesterase inhibition
5-nitro-1h-pyridazin-6-oneNitro substituent on pyridazine ringAntimicrobialIncorporates nitro group enhancing reactivity

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Studies : In vitro experiments demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was associated with apoptosis induction through caspase activation.
  • Microbial Inhibition : A series of antimicrobial assays showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.
  • Anti-inflammatory Research : In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assign peaks to confirm cyclopropane ring protons (δ 1.0–1.5 ppm) and pyridazinone carbonyl groups (δ 165–170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching theoretical m/z within 2 ppm error) .
  • X-ray crystallography : Resolve stereochemistry of the cyclopropyl group, though this requires high-purity crystals .

Methodological Answer :
Combine 2D NMR (COSY, HSQC) to map proton-carbon correlations, particularly for overlapping signals in the thiazole and pyridazinone regions. used 13C NMR to confirm carboxamide carbonyls at δ 168–172 ppm .

How can structure-activity relationship (SAR) studies be designed to explore biological targets?

Q. Advanced Research Focus

  • Core modifications : Replace the cyclopropyl group with cyclobutyl or aromatic rings to assess steric/electronic effects on target binding .
  • Bioisosteric replacements : Substitute the thiazole ring with oxazole or pyridine to evaluate metabolic stability .

Methodological Answer :
Synthesize derivatives with systematic structural variations (e.g., ’s approach with fluorophenyl substitutions). Use in vitro assays (e.g., kinase inhibition) paired with molecular docking to correlate activity with substituent properties .

What computational strategies predict reactivity and regioselectivity in derivatization reactions?

Q. Advanced Research Focus

  • Density functional theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites on the pyridazinone ring .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways, as demonstrated in triazolopyridazine analogs .

Methodological Answer :
Use software like Gaussian or ORCA for transition-state modeling. For example, highlights reaction path searches via quantum chemical calculations to optimize amidation conditions .

How should contradictory data on synthetic yields or bioactivity be resolved?

Q. Advanced Research Focus

  • Yield discrepancies : Compare solvent purity, catalyst aging, or moisture sensitivity across studies. achieved 39–99% yields via strict inert-atmosphere protocols .
  • Bioactivity variability : Standardize assay conditions (e.g., cell line selection, incubation time). notes that trifluoromethyl analogs show inconsistent activity due to solubility differences .

Methodological Answer :
Replicate experiments with controlled variables (e.g., anhydrous solvents, fresh catalysts). Cross-validate bioactivity using orthogonal assays (e.g., SPR and cell viability) .

What in vitro/in vivo models are appropriate for evaluating therapeutic potential?

Q. Advanced Research Focus

  • Kinase inhibition : Screen against panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • ADME profiling : Use Caco-2 cells for permeability and microsomal stability tests. ’s benzothiazole analogs showed improved hepatic stability .

Methodological Answer :
Prioritize target-based assays followed by murine xenograft models for oncology applications. For neuroprotective studies, use SH-SY5Y cells and MPTP-induced Parkinson’s models .

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